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# Preclinical data on Relitegatide brexetan

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An In-depth Technical Guide on the Preclinical Data of Suvecaltamide (CX-8998)

It is important to note that extensive searches for "Relitegatide brexetan" did not yield any publicly available information. The preclinical data presented in this document pertains to Suvecaltamide (also known as CX-8998), a compound with a well-documented preclinical profile that aligns with the user's request for in-depth technical information. It is highly probable that "Relitegatide brexetan" is an alternative, internal, or erroneous name for Suvecaltamide.

## Introduction

Suvecaltamide (CX-8998) is a potent and selective, state-dependent modulator of T-type calcium channels (CaV3).[1][2][3] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and oscillatory activity, particularly in brain regions associated with the pathophysiology of essential tremor (ET) and certain types of epilepsy.[1][2] Preclinical evidence strongly supports the therapeutic potential of Suvecaltamide in these neurological disorders. This document provides a comprehensive overview of the available preclinical data, including quantitative summaries of in vitro and in vivo studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

# Core Preclinical Data In Vitro Pharmacology

Suvecaltamide's primary mechanism of action is the modulation of T-type calcium channels. It exhibits potent, state-dependent inhibition of all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1]



Table 1: In Vitro Potency of Suvecaltamide on Human CaV3 Subtypes

| Parameter                               | CaV3.1   | CaV3.2   | CaV3.3   |
|---|--|--|--|
| Potency (IC50)                          | Low nM   | Low nM   | Low nM   |
| State Dependence                        | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state |
| Voltage-dependent<br>Inactivation Shift | -6 to -18 mV   | -6 to -18 mV   | -6 to -18 mV   |

Data synthesized from abstract by E. Brigham, et al. (2022).[1]

# **In Vivo Efficacy**

Preclinical studies in rodent models of essential tremor and absence epilepsy have demonstrated the significant therapeutic potential of Suvecaltamide.

Table 2: In Vivo Efficacy of Suvecaltamide in a Rat Model of Essential Tremor

| Model                            | Treatment     | Dose (mg/kg, oral)    | Outcome                            |
|----------------------------------|---------------|-----------------------|------------------------------------|
| Harmaline-induced tremor in rats | Suvecaltamide | ≥1                    | Dose-dependent reduction in tremor |
| Vehicle                          | -             | No significant effect |                                    |

Data from abstract by E. Brigham, et al. (2022).[1]

Table 3: In Vivo Efficacy of Suvecaltamide in a Genetic Model of Absence Epilepsy (GAERS)



| Treatment     | Dose (mg/kg, oral) | Seizure Reduction<br>(Spike Wave<br>Discharges) | Comparison               |
|---------------|--------------------|---|--------------------------|
| Suvecaltamide | 3                  | Equivalent to Ethosuximide                      | -                        |
| Suvecaltamide | 10                 | ~99% reduction                                  | Superior to Ethosuximide |
| Ethosuximide  | 100                | ~60% reduction                                  | Standard of care         |
| Vehicle       | -                  | No significant effect                           | -                        |

Data from abstract by M. Lee, et al. (2018).[2]

### **Pharmacokinetics**

Pharmacokinetic studies have established a clear relationship between plasma concentration and therapeutic effect.

Table 4: Preclinical and Predicted Human Pharmacokinetics of Suvecaltamide

| Species         | Effective Plasma Concentration | Predicted Human Therapeutic Plasma Concentration  |
|-----------------|--------------------------------|---|
| Rat             | 150-350 nM                     | 300-700 nM (adjusting for plasma protein binding) |
| Human (Phase 1) | -                              | ≥200–300 nM (for pharmaco-<br>EEG effects)        |

Data from abstracts by M. Lee, et al. (2018) and a Neurology conference abstract (2019).[3][4]

# Experimental Protocols In Vitro Electrophysiology



Objective: To characterize the in vitro pharmacology of Suvecaltamide on T-type calcium channel subtypes.[1]

#### Methodology:

- Cell Line: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 were used.[1]
- Recording System: Whole-cell currents were recorded using a QPatch 48X automated patch clamp system.[1]
- Experimental Conditions:
  - Steady-state inactivation curves were generated for each CaV3 subtype in the presence and absence of Suvecaltamide.[1]
  - Concentration-response curves were generated using protocols designed to enrich for either the resting or inactivated states of the channels.[1]
- Data Analysis: The midpoint of voltage-dependent channel inactivation and the IC50 values for inhibition were calculated and compared between treatment groups.[1]

### In Vivo Harmaline-Induced Tremor Model

Objective: To evaluate the in vivo anti-tremor efficacy of Suvecaltamide.[1]

#### Methodology:

- Animal Model: Male rats were used.[1]
- Induction of Tremor: Tremor was induced by the administration of harmaline (10–15 mg/kg, intraperitoneal).[1]
- Drug Administration: Suvecaltamide (0.1–10 mg/kg) or vehicle was administered orally, either before or after harmaline administration.[1]
- Tremor Quantification: Tremor (9–12 Hz) was quantified using a piezoelectric sensor cage system.[1]



 Data Analysis: The reduction in tremor activity was compared between Suvecaltamidetreated and vehicle-treated groups.[1]

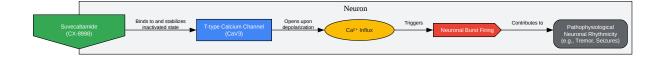
# In Vivo Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model

Objective: To assess the efficacy of Suvecaltamide in a genetic model of absence epilepsy.[2] [5]

#### Methodology:

- Animal Model: A cohort of 10 GAERS rats with spontaneous absence seizures was used.[2]
- Electrode Implantation: EEG electrodes were stereotactically implanted for continuous monitoring.[2]
- Drug Administration: Suvecaltamide (1, 3, and 10 mg/kg), ethosuximide (100 mg/kg as a positive control), or vehicle was administered by oral gavage in a cross-over design.[2]
- EEG Recording: EEG recordings were made at baseline (20 minutes prior to administration) and for 90 minutes post-administration in freely moving animals.[2]
- Data Analysis: EEG recordings were scored by a blinded reviewer to determine the number and cumulative duration of spike-wave discharges (SWDs).[2]

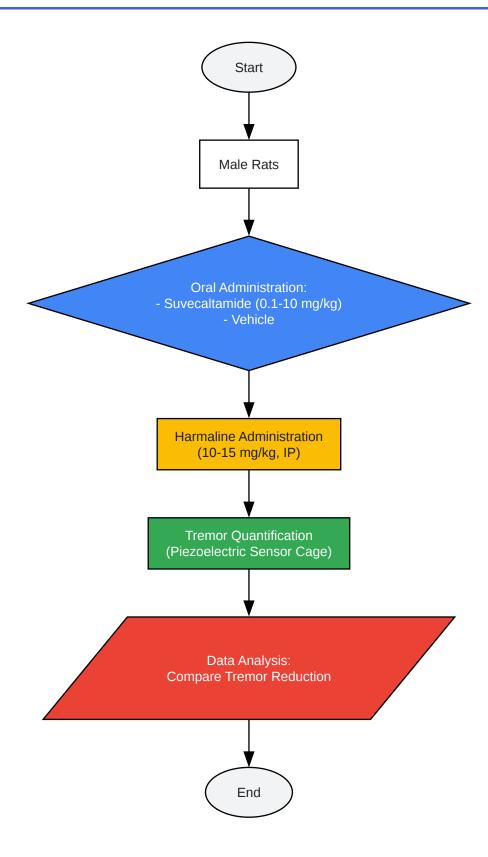
# **Visualizations**



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Caption: Mechanism of action of Suvecaltamide on T-type calcium channels.

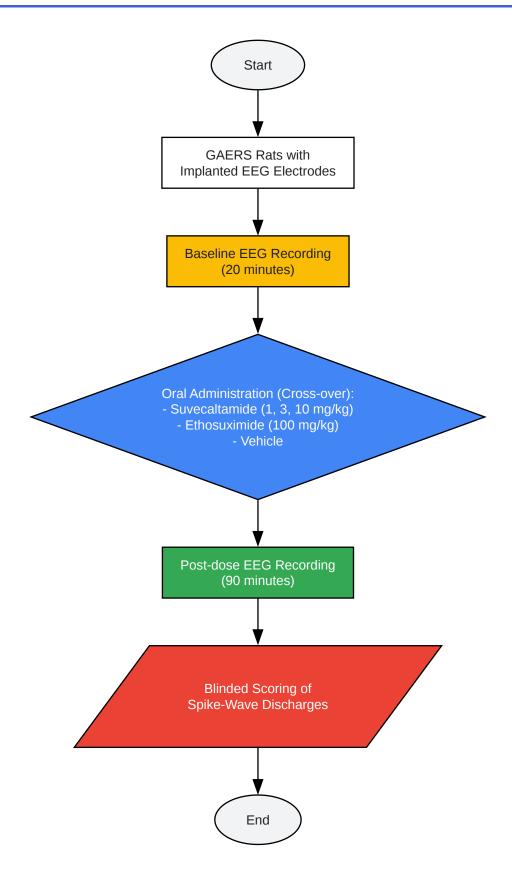




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Caption: Experimental workflow for the harmaline-induced tremor model.





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Caption: Experimental workflow for the GAERS model of absence epilepsy.



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